

Technical Guide: Physicochemical & Functional Profiling of Perfluorohexyl Chloride

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Perfluorohexyl chloride

CAS No.: 355-41-9

Cat. No.: B1582705

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Molecular Architecture & Physicochemical Profile[1]

Perfluorohexyl chloride (

) is a perfluorocarbon derivative where a single fluorine atom is substituted by chlorine.[1] This substitution breaks the extreme symmetry of the perfluoroalkyl chain, introducing a dipole moment and a "reactive handle" that allows for specific chemical transformations unavailable to fully fluorinated fluids.

Core Property Data

The following data consolidates experimental values and homologous series estimations where direct literature values are conflicting (e.g., density).

Property	Value / Range	Context & Significance
IUPAC Name	1-Chloro-1,1,2,2,3,3,3,4,4,5,5,6,6,6-tridecafluorohexane	CAS: 355-41-9
Formula		MW: 354.50 g/mol
Boiling Point	84 – 86 °C	Significantly higher than Perfluorohexane (57°C) due to the heavy Cl atom increasing London dispersion forces. [2] [3]
Density	~1.75 g/mL (Est.) [1]	Note: Some databases cite ~1.29, which is erroneous for a PFC. Based on homologous series (;), the Cl-derivative lies between them. [1]
Refractive Index	~	Low index characteristic of fluorocarbons; close to water (1.33), minimizing optical distortion in fluid applications. [1]
Solubility	Lipophobic & Hydrophobic	Soluble in fluoruous solvents (e.g., FC-40, Galden). Immiscible with water and most organic solvents (ethanol, acetone).
Dipole Moment	Moderate	The C-Cl bond introduces polarity, making it more miscible with hydrocarbon lipids than pure .

The "Fluorous Effect" & Solubility Mechanics

Unlike hydrocarbon chlorides (

),

exhibits the Fluorous Effect. The high electronegativity of the fluorine sheath creates a non-polarizable "shell" that repels both water (hydrophobicity) and oils (lipophobicity).[1]

- Gas Solubility: The weak intermolecular forces create "molecular cavities" that allow high solubility of gases (

,

,

).

- Bond Strength: The C-Cl bond in a perfluorinated chain is stronger (

kJ/mol) than in a hydrocarbon chain due to the electron-withdrawing effect of the adjacent group, which shortens and strengthens the bond.[1]

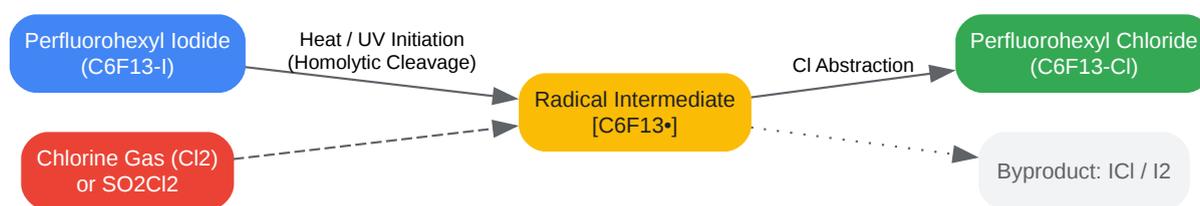
Synthesis & Purification Protocols

For research applications, purity is paramount. The presence of hydrogen-containing impurities or unstable isomers can induce cytotoxicity.[1]

Synthesis Pathway: Thermal Chlorination

The most robust synthesis route converts Perfluorohexyl Iodide (

) to the chloride using thermal chlorination or reaction with chlorine gas in the presence of a radical initiator.[1]



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Figure 1: Radical substitution pathway for converting Perfluorohexyl Iodide to Chloride.

Purification Protocol (Self-Validating)

Objective: Remove unreacted iodide (photolabile/toxic) and hydrogenated impurities.[1]

- Acid Wash: Wash crude with concentrated to protonate and solubilize any hydrogenated organic impurities.[1]
- Base Wash: Neutralize with (aq) to remove acidic byproducts ([1]).
- Fractional Distillation:
 - Collect fraction at 84–86°C.
 - Validation: Discard fractions boiling <80°C (Perfluorohexane) or >90°C (Iodide residues). [1]
- Final Polish (Alumina): Pass through a basic alumina column to adsorb trace iodine or free acid.[1]

Biomedical & Drug Development Applications

While **Perfluorohexyl Chloride** is rarely used as a standalone therapeutic, it is a critical functional excipient and intermediate.

Radiopaque Tracers & Imaging

The chlorine atom provides electron density sufficient for radiopacity (X-ray visibility), though less than bromine or iodine.

- Advantage: The C-Cl bond is chemically more inert than C-Br (found in Perflubron).[1] This makes

useful in long-term dwell applications where bromide leaching is a risk.[1]
- Application: Used as a tracer in liquid ventilation studies or as a component in radiopaque embolic agents.[1]

Synthesis of Semifluorinated Alkanes (SFAs)

This is the most critical application for drug development.[1]

(or its iodide precursor) is the "fluorine block" used to create SFAs like Perfluorohexyloctane (), which are recently FDA-approved for Dry Eye Disease (e.g., Miebo).

Reaction Logic:

Oxygen Transport (The "Blood Substitute" Context)

Like all PFCs,

dissolves high volumes of oxygen (Henry's Law).

- Solubility: ~40-50 vol% (at 1 atm).[1]
- Use Case: It can be emulsified (using Egg Yolk Phospholipids) to create oxygen-carrying therapeutics.[1] However, its vapor pressure is relatively high, limiting its use in blood substitutes compared to Perfluorodecalin.

Safety & Toxicology Profile

For researchers handling

, distinguishing between the pure compound and impurities is vital.

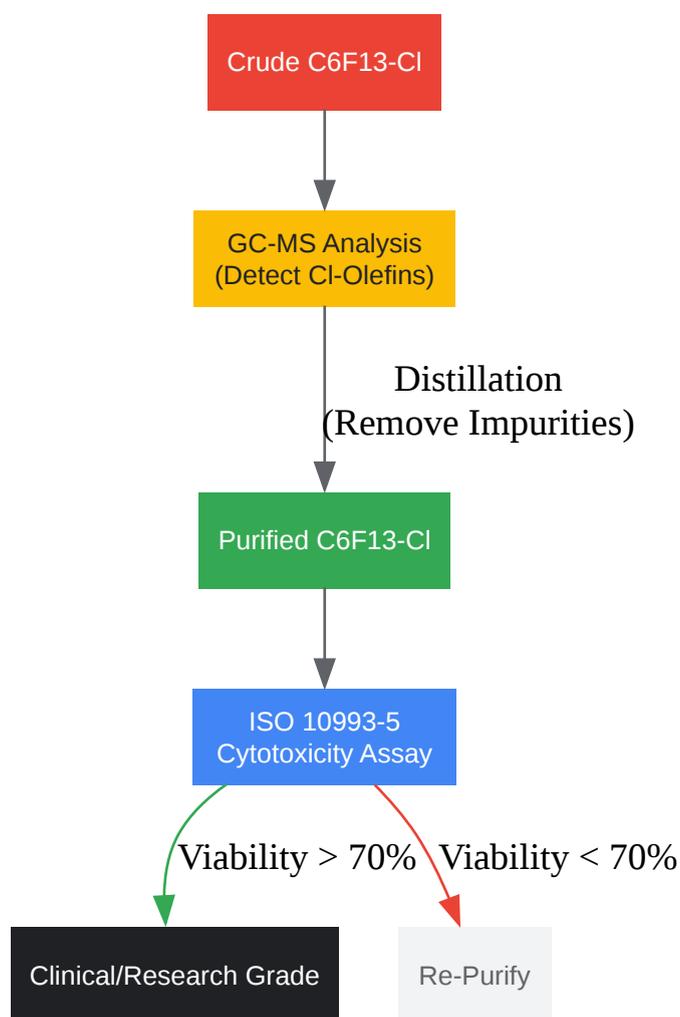
Cytotoxicity Risks

Pure perfluorocarbons are biologically inert.^[1] However, synthesis byproducts are often toxic.

- Toxic Impurities: Chlorinated olefins (e.g., hexafluoro-1,2,3,4-tetrachlorobutane) are highly cytotoxic.
- Validation: A "pass" in cytotoxicity testing (ISO 10993-5) requires the fluid to show <30% reduction in cell viability (e.g., ARPE-19 retinal cells).^[1]

Tissue Interaction

- Eye: Well-tolerated as a temporary tamponade but can emulsify over time (weeks).^[1] Heavier than water (sinks).^[1]
- Lungs: Evaporates cleanly; no metabolism (excreted via exhalation).^[1]



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Figure 2: Safety validation workflow for biological use of **Perfluorohexyl Chloride**.

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- To cite this document: BenchChem. [Technical Guide: Physicochemical & Functional Profiling of Perfluorohexyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582705#physical-and-chemical-properties-of-perfluorohexyl-chloride\]](https://www.benchchem.com/product/b1582705#physical-and-chemical-properties-of-perfluorohexyl-chloride)

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